

5-Methyltetrahydrofolic Acid-13C6: A Comparative Performance Guide

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Compound of Interest

Compound Name: 5-Methyltetrahydrofolic acid-13C6

Cat. No.: B15136499

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of **5-Methyltetrahydrofolic acid-13C6** (5-MTHF-13C6) against its primary alternatives, supported by experimental data and protocols. 5-MTHF-13C6 is the stable isotope-labeled form of 5-Methyltetrahydrofolic acid, the principal biologically active form of folate in the body. Its primary application is in tracer studies for bioavailability and pharmacokinetic analysis and as an internal standard for the precise quantification of endogenous 5-MTHF.

Performance Comparison: 5-MTHF-13C6 vs. Alternatives

The performance of 5-MTHF-13C6 is best understood in comparison to unlabeled 5-MTHF and the synthetic supplement, folic acid.

Performance Characteristic	5-Methyltetrahydrofolic Acid-13C6	Folic Acid (Synthetic)	Unlabeled 5-MTHF
Primary Application	Stable isotope tracer for pharmacokinetic studies; Internal standard for LC-MS/MS quantification. [1] [2]	Dietary supplement and food fortificant.	Dietary supplement; Endogenous analyte.
Bioavailability	Biologically identical to endogenous 5-MTHF, bypassing the need for enzymatic reduction. [3] [4] [5]	Requires reduction by dihydrofolate reductase (DHFR) to become biologically active. [6] Bioavailability can be affected by MTHFR gene polymorphisms. [4] [5]	The body's active, natural form of folate. [6] [7] Its bioavailability is considered optimal. [4] [5]
Metabolic Pathway	Directly enters the one-carbon metabolism cycle as the active coenzyme. [7] [8]	Must be converted to dihydrofolate (DHF) and then tetrahydrofolate (THF) before being converted to 5-MTHF. [9] [10]	Directly participates in the remethylation of homocysteine to methionine. [8] [11]
Analytical Utility	Gold standard internal standard for mass spectrometry, correcting for matrix effects and procedural losses. [12] [13] [14]	Analyzed as a separate vitamer; its presence can indicate recent supplementation. [13] [15]	The target analyte in clinical and research settings to determine folate status.

Effect of Genetic Polymorphisms (e.g., MTHFR)	Pharmacokinetics are not dependent on MTHFR activity for activation. [4] [5]	Efficacy can be reduced in individuals with MTHFR polymorphisms, which impair the conversion to active 5-MTHF. [4] [16]	As the active endpoint, its use bypasses MTHFR-related metabolic issues. [16]
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Quantitative Data from Experimental Studies

Pharmacokinetic Comparison

A key performance indicator is the comparative bioavailability of 5-MTHF versus folic acid. Studies demonstrate that orally administered 5-MTHF results in a significantly higher plasma concentration of the active folate form compared to an equivalent dose of folic acid.

Table 1: Pharmacokinetic Parameters of 6[S]-5-MTHF After Oral Administration of Folic Acid vs. 5-MTHF

Parameter	5 mg Folic Acid	5 mg 6[R,S]-5-MTHF	Fold Increase
Cmax (Peak Concentration)	14.1 ± 9.4 ng/mL	129.0 ± 42.4 ng/mL	~7x
Data adapted from a pharmacokinetic study in patients with coronary artery disease. [4] [5]			

These results highlight that direct supplementation with 5-MTHF leads to a more rapid and significantly greater increase in the circulating active folate, a crucial advantage, especially for individuals with compromised folate metabolism.[\[4\]](#)[\[5\]](#)

Analytical Method Performance

When used as an internal standard, 5-MTHF-13C6 (or similar labeled versions like 13C5) enables highly accurate and precise quantification of endogenous 5-MTHF.

Table 2: Performance of an LC-MS/MS Method Using a Labeled 5-MTHF Internal Standard

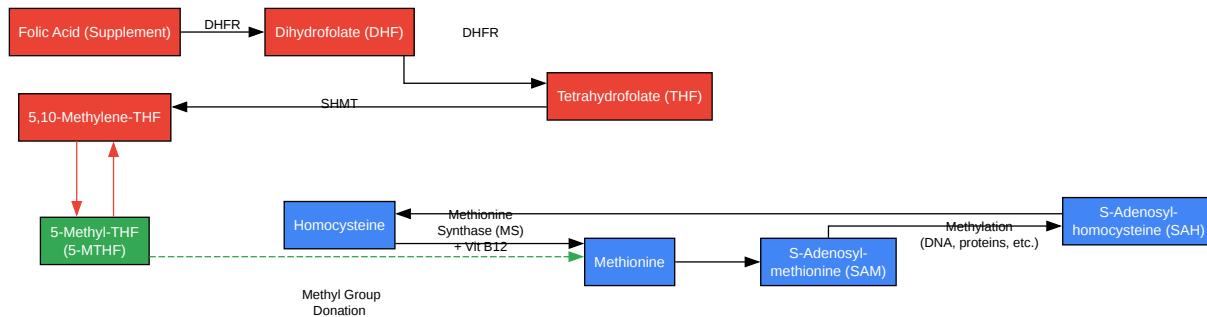
Parameter	Performance Value
Linear Range	$0.2 - 9.0 \times 10^{-9}$ mol/L
Limit of Detection (LOD)	0.2×10^{-9} mol/L
Limit of Quantification (LOQ)	0.55×10^{-9} mol/L
Intra-assay CV (%)	< 8.6%
Inter-assay CV (%)	< 9.0%

Data are representative of typical validated LC-MS/MS methods for plasma folate analysis.[\[1\]](#)
[\[12\]](#)

Experimental Protocols and Visualizations

Folate Metabolism and the Role of 5-MTHF

5-MTHF is a cornerstone of one-carbon metabolism, a network of biochemical pathways essential for DNA synthesis, methylation, and amino acid homeostasis.[\[8\]](#) It serves as the primary methyl group donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase.[\[7\]](#)[\[11\]](#) Folic acid from supplements must first be enzymatically reduced to this active 5-MTHF form.



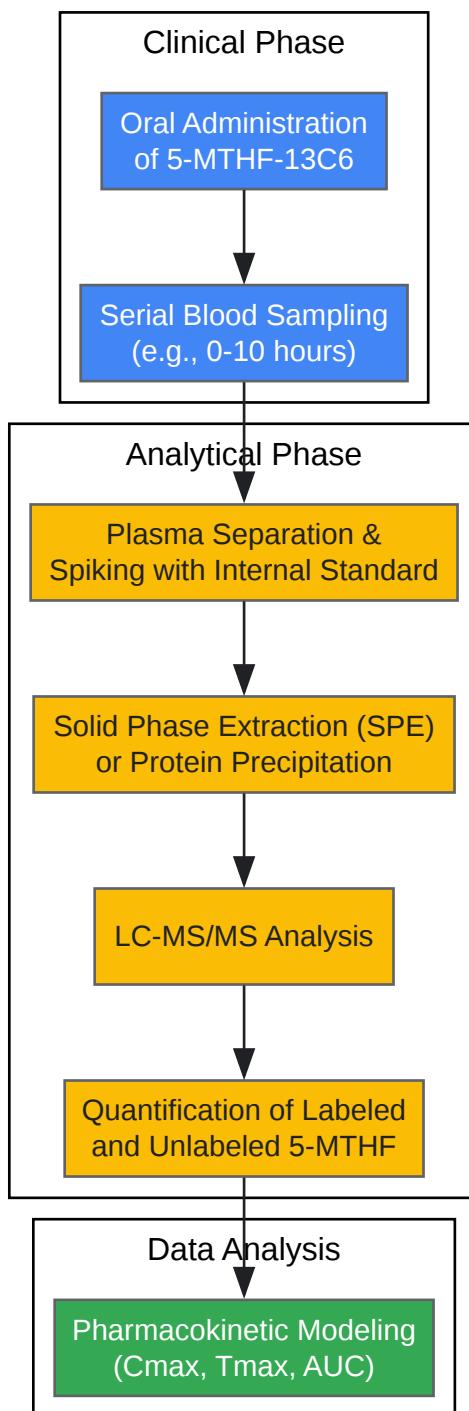
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Caption: Simplified diagram of folic acid activation and the role of 5-MTHF in one-carbon metabolism.

Experimental Workflow: Pharmacokinetic Analysis Using 5-MTHF-13C6

Stable isotope-labeled 5-MTHF-13C6 is indispensable for accurately tracing the absorption, distribution, metabolism, and excretion (ADME) of orally administered folate. The workflow below outlines a typical human bioavailability study.

Pharmacokinetic Study Workflow

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Caption: Experimental workflow for a human pharmacokinetic study using oral 5-MTHF-13C6.

Representative Experimental Protocol

Objective: To quantify 5-MTHF in human plasma using stable isotope dilution LC-MS/MS.

1. Sample Preparation:

- Thaw frozen human plasma samples on ice, protected from light.
- To a 100 μ L aliquot of plasma, add an antioxidant solution (e.g., ascorbic acid and 2-mercaptoethanol).[\[17\]](#)
- Add 10 μ L of the internal standard working solution (e.g., 5-MTHF-13C5 or 13C6 in a suitable buffer).
- Vortex gently to mix.
- Precipitate proteins by adding 200 μ L of ice-cold acetonitrile.[\[13\]](#) Vortex vigorously for 1 minute.
- Centrifuge at >14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[\[18\]](#)
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at ~30°C.[\[13\]](#)
- Reconstitute the dried extract in 150 μ L of the initial mobile phase (e.g., 5 mM ammonium acetate in water).[\[17\]](#)
- Centrifuge again to remove any particulates and transfer the supernatant to an autosampler vial for analysis.[\[17\]](#)

2. LC-MS/MS Conditions:

- LC System: Standard HPLC or UPLC system.
- Column: C18 reverse-phase column (e.g., Hedera ODS-2, Superspher 100RP18).[\[1\]](#)[\[17\]](#)
- Mobile Phase A: 0.1% Formic acid or 1-5 mM ammonium acetate in water.[\[17\]](#)

- Mobile Phase B: Acetonitrile or Methanol.
- Gradient: A suitable gradient to separate 5-MTHF from other plasma components.
- Flow Rate: 0.25 - 0.5 mL/min.
- Column Temperature: 30-40°C.
- Injection Volume: 5-10 μ L.[\[17\]](#)
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor specific precursor-to-product ion transitions for both unlabeled 5-MTHF and the labeled internal standard (e.g., 5-MTHF-13C6).

3. Data Analysis:

- Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
- Quantify the 5-MTHF concentration in unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.

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